molecular formula C26H23N5O5 B2979534 N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189683-80-4

N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2979534
CAS No.: 1189683-80-4
M. Wt: 485.5
InChI Key: DNQVTGAKWBDSHE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline and o-tolyl isocyanate, which undergo a series of reactions such as cyclization, acylation, and condensation under controlled conditions. Specific catalysts, solvents, and temperatures are used to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinoxaline derivatives, such as:

  • N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
  • N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(m-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Uniqueness

The uniqueness of N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide lies in its specific substitution pattern and the presence of both methoxy and tolyloxy groups. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-16-8-4-7-11-21(16)36-25-24-29-30(26(33)31(24)20-10-6-5-9-18(20)28-25)15-23(32)27-19-13-12-17(34-2)14-22(19)35-3/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQVTGAKWBDSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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